Product packaging for Cyclohexane, [(1,1-dimethylethoxy)methyl]-(Cat. No.:CAS No. 143741-86-0)

Cyclohexane, [(1,1-dimethylethoxy)methyl]-

Cat. No.: B12561120
CAS No.: 143741-86-0
M. Wt: 170.29 g/mol
InChI Key: GIRQTQKRVLEFAT-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Chemical Research

The significance of (tert-Butoxymethyl)cyclohexane in organic chemistry stems from its two primary structural motifs: the cyclohexane (B81311) ring and the tert-butyl ether functional group. The cyclohexane framework is a fundamental building block in the synthesis of numerous organic molecules, including pharmaceuticals and other biologically active compounds. worldofmolecules.comazjm.org Its distinct chair conformations are crucial in determining the reactivity and stereochemistry of chemical reactions. worldofmolecules.com

The attached tert-butoxymethyl group contains a tert-butyl ether, a functional group widely recognized for its role as a protecting group for alcohols in multi-step synthesis. organic-chemistry.orgpearson.com The tert-butyl group is notably bulky, a characteristic that heavily influences the conformational preferences of the cyclohexane ring, strongly favoring an equatorial position to minimize steric strain. fiveable.mefiveable.metaylorandfrancis.com This steric hindrance also contributes to the stability of the ether linkage, making the compound a potentially stable intermediate in various synthetic pathways. Given these features, the compound is likely utilized in specialty chemical synthesis.

Historical Development of Related Ether Chemistry and Cyclohexane Derivatives

The study of cyclohexane and its derivatives has a rich history. Unlike aromatic compounds such as benzene, which could be readily obtained from natural sources like coal, early chemical investigators in the late 19th century had to rely on organic synthesis to create and study cyclohexane. worldofmolecules.com This foundational work paved the way for a deep understanding of cycloalkane stereochemistry, particularly the conformational analysis of substituted cyclohexanes, which remains a core concept in modern organic chemistry. worldofmolecules.comfiveable.me

The development of ether chemistry, particularly that of tert-butyl ethers, gained significant momentum in the 20th century. Compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) became industrially important as gasoline additives. researchgate.netwikipedia.org In the realm of fine chemical synthesis, the utility of the tert-butyl group as a temporary protecting group for alcohols was established as a critical strategy. organic-chemistry.orgpearson.com Methods for the formation and cleavage of tert-butyl ethers have been continuously refined, with various catalysts and conditions being developed to improve efficiency and selectivity. organic-chemistry.org The first publication on the preparation of di-tertiary butyl ether appeared in 1941, with methods for preparing tert-butyl aryl ethers being published in 1955. acs.orgacs.org

Current Research Landscape and Gaps Pertaining to the Compound

The current research landscape for cyclohexane derivatives is vibrant, with continuous efforts to synthesize novel structures with specific biological or material properties. azjm.orgnih.gov Studies often focus on creating complex, polysubstituted cyclohexane rings as key intermediates for drug discovery programs. researchgate.netnih.gov There is also significant research into the biological activities of cyclohexane derivatives, including their potential as antimicrobial and anti-inflammatory agents. azjm.orgbanglajol.info

However, a specific focus on Cyclohexane, [(1,1-dimethylethoxy)methyl]- is not prominent in the existing literature. The compound is primarily listed as a chemical entity with basic property data and a general synthesis route. nih.gov This indicates a significant research gap. There is a lack of detailed studies on its specific reactivity, its performance as a chiral auxiliary or building block in complex total synthesis, and its potential applications beyond a simple intermediate. Its unique combination of a flexible cyclohexane scaffold and a bulky, stable ether substituent suggests that its properties may be underexplored.

Scope and Objectives of a Comprehensive Academic Review on Cyclohexane, [(1,1-dimethylethoxy)methyl]-

A comprehensive academic review of Cyclohexane, [(1,1-dimethylethoxy)methyl]- would serve to consolidate existing knowledge and stimulate new research. The primary objectives of such a review would be to:

Systematize Physicochemical Data: Compile and present all known physical and chemical properties of the compound, creating a definitive reference point for researchers. nih.gov

Detail Synthetic Methodologies: Thoroughly document established and potential synthetic routes to the compound, contextualizing them within modern ether synthesis strategies.

Analyze Conformational Behavior: Provide a detailed analysis of the compound's conformational isomers, with a particular focus on the steric influence of the tert-butoxymethyl group on the cyclohexane ring's geometry. fiveable.metaylorandfrancis.com

Survey and Propose Applications: Review any documented uses and, by analogy to related structures, propose potential new applications in areas such as medicinal chemistry, materials science, or as a mechanistic probe in physical organic chemistry.

Identify Knowledge Gaps: Clearly outline the current gaps in the understanding of the compound’s chemistry and propose specific avenues for future research to explore its full potential.

Data Tables

Table 1: Physicochemical Properties of Cyclohexane, [(1,1-dimethylethoxy)methyl]-

PropertyValueSource(s)
IUPAC Name (2-methylpropan-2-yl)oxymethylcyclohexane nih.gov
CAS Number 143741-86-0 nih.gov
Molecular Formula C₁₁H₂₂O nih.gov
Molecular Weight 170.29 g/mol nih.gov
InChI Key GIRQTQKRVLEFAT-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B12561120 Cyclohexane, [(1,1-dimethylethoxy)methyl]- CAS No. 143741-86-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143741-86-0

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

(2-methylpropan-2-yl)oxymethylcyclohexane

InChI

InChI=1S/C11H22O/c1-11(2,3)12-9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3

InChI Key

GIRQTQKRVLEFAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1CCCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Tert Butoxymethyl Cyclohexane

Strategies for Carbon-Oxygen Bond Formation

The creation of the ether linkage between the cyclohexylmethyl group and the tert-butyl group is a primary synthetic challenge. This can be achieved by forming the C-O bond from precursors such as cyclohexylmethanol and a tert-butyl source.

Transition Metal-Catalyzed Etherification Approaches

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed methods for ether synthesis. While classic Williamson ether synthesis often suffers from limitations when dealing with sterically hindered substrates, metal-based catalysts can facilitate these challenging transformations under milder conditions. An eco-sustainable method utilizing Erbium(III) triflate (Er(OTf)₃) as a catalyst has been developed for the formation of tert-butyl ethers from various alcohols. This process is notable for being effective under solvent-free conditions at room temperature, and the catalyst can be recovered and reused.

This approach would involve the direct reaction of cyclohexylmethanol with a tert-butylating agent in the presence of the catalyst. The high reactivity of alcohols compared to phenols in this system suggests that cyclohexylmethanol would be an excellent substrate.

Stereoselective Alkylation of Cyclohexylmethanol Derivatives

Achieving stereoselectivity is a critical consideration in cyclohexane (B81311) chemistry. The cyclohexane ring exists predominantly in a chair conformation, and substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane like (tert-Butoxymethyl)cyclohexane, the conformer with the bulky (tert-butoxymethyl) group in the more stable equatorial position is heavily favored to minimize steric strain. libretexts.org

The synthesis of sterically hindered tertiary alkyl ethers presents a significant challenge in organic synthesis. nih.gov While direct stereoselective alkylation of a chiral cyclohexylmethanol derivative to form the tert-butyl ether is not extensively documented for this specific molecule, the principles of stereocontrol are well-established. Any synthesis starting from a chiral cyclohexylmethanol derivative would aim to preserve or control the stereochemistry at the C1 position. The formation of the ether bond itself does not create a new stereocenter at the cyclohexane ring, but the reaction conditions must be chosen to avoid isomerization or side reactions. The inherent preference for the substituent to reside in the equatorial position governs the final conformational state of the product. libretexts.org

Protecting Group Chemistry in the Synthesis of Related tert-Butyl Ethers

The tert-butyl ether group is frequently used as a protecting group for alcohols due to its stability under a wide range of conditions, including exposure to strong bases and many oxidizing and reducing agents. The methods developed for alcohol protection are directly applicable to the synthesis of (tert-Butoxymethyl)cyclohexane from cyclohexylmethanol.

A common and effective method involves the acid-catalyzed reaction of the alcohol with isobutylene (B52900). This reaction proceeds by protonation of isobutylene to form the stable tert-butyl cation, which is then trapped by the alcohol nucleophile (cyclohexylmethanol). Another powerful method involves reacting the alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst such as magnesium perchlorate (B79767) (Mg(ClO₄)₂). This reaction is noted for its mild conditions and broad applicability. For substrates sensitive to acid, tert-butyl 2,2,2-trichloroacetimidate can be used with a non-coordinating acid-base catalyst system. These reactions efficiently convert the hydroxyl group of cyclohexylmethanol into the target tert-butyl ether linkage.

Table 1: Selected Methods for Carbon-Oxygen Bond Formation

Method Reagents Catalyst Key Features
Metal-Catalyzed Etherification Cyclohexylmethanol, Boc₂O Er(OTf)₃ Eco-friendly, solvent-free, reusable catalyst.
Acid-Catalyzed Alkoxylation Cyclohexylmethanol, Isobutylene H₂SO₄ (catalytic) Utilizes a stable carbocation intermediate.
Mild Etherification Cyclohexylmethanol, Boc₂O Mg(ClO₄)₂ Mild conditions, generally applicable.
Imidate-Based Etherification Cyclohexylmethanol, tert-Butyl 2,2,2-trichloroacetimidate Tf₂NH / 2,6-Lutidine Non-reversible, suitable for acid-sensitive substrates.

Cyclohexane Ring Construction and Functionalization via Precursors

An alternative to functionalizing a pre-formed cyclohexane is to construct the ring with the necessary substituents already incorporated or positioned for subsequent modification.

Synthesis via Cycloaddition Reactions Leading to the Cyclohexane Core

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. libretexts.orgyoutube.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a substituted alkene (a dienophile) to create a cyclohexene (B86901) derivative. libretexts.orgyoutube.com

A hypothetical route to a precursor of (tert-Butoxymethyl)cyclohexane could involve a diene bearing a protected hydroxymethyl group or a precursor functional group, which reacts with a suitable dienophile. For example, a substituted 1,3-butadiene (B125203) could react with an alkene to form a cyclohexene ring with the desired substituent pattern. The resulting double bond in the cyclohexene product can then be removed by hydrogenation to yield the saturated cyclohexane core. The functional group on the ring can subsequently be converted into the (tert-butoxymethyl) moiety through the etherification methods described previously. The stereochemistry of the substituents in the final product is controlled by the geometry of the starting diene and dienophile, as the Diels-Alder reaction is stereospecific. libretexts.orgyoutube.com

Post-Functionalization of the Cyclohexane Ring Bearing an Ether Moiety

The direct functionalization of carbon-hydrogen (C-H) bonds represents a frontier in synthetic chemistry, offering the potential to modify molecules without relying on pre-existing functional groups. sigmaaldrich.cn For a molecule like (tert-Butoxymethyl)cyclohexane, C-H functionalization could introduce new substituents onto the cyclohexane ring after the ether moiety is already in place.

Catalytic systems have been developed that can selectively functionalize the C-H bonds of substituted cyclohexanes. researchgate.netresearchgate.net These reactions often show high levels of regio- and stereoselectivity. For instance, rhodium- and manganese-based catalysts have been shown to selectively functionalize equatorial C-H bonds at positions remote from existing substituents. researchgate.netresearchgate.netacs.org Applying such a method to (tert-Butoxymethyl)cyclohexane could allow for the introduction of aryl, alkyl, or hydroxyl groups at the C3 or C4 positions of the ring. The ether linkage is generally stable to many of these catalytic systems, making this a viable strategy for creating more complex derivatives. The selectivity is often governed by a combination of steric and electronic factors, with a preference for reaction at the most accessible and electronically favorable C-H bonds. researchgate.netresearchgate.net

Table 2: C-H Functionalization Strategies for Substituted Cyclohexanes

Reaction Type Catalyst Type Reagent Type Potential Outcome on Target Molecule
C-H Arylation Rhodium(II) Carbene Aryldiazoacetate Introduction of an arylacetate group at a C-H bond. researchgate.net
C-H Hydroxylation Manganese Porphyrin H₂O₂ Introduction of a hydroxyl group at a tertiary C-H bond. acs.org
C-H Amination Dirhodium Dioxazolone Introduction of a protected amine group at a C-H bond.

Innovative Green Chemical Synthetic Routes

Modern synthetic chemistry increasingly prioritizes the development of environmentally benign processes. These "green" routes aim to reduce waste, minimize energy consumption, and use less hazardous substances without compromising efficiency. For the synthesis of (tert-Butoxymethyl)cyclohexane, this involves exploring solvent-free reactions, biocatalysis, and continuous flow technologies.

The principles of green chemistry strongly advocate for the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. Concurrently, atom economy—a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product—has become a key metric for sustainable synthesis. primescholars.comjocpr.comwikipedia.org

An ideal atom-economical reaction maximizes the incorporation of all reactant materials into the desired product, generating minimal to no byproducts. wikipedia.org The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Research has demonstrated a highly efficient and simple solvent-free method for the synthesis of various tert-butyl ethers. tandfonline.comresearchgate.net This methodology involves the reaction of an alcohol with tert-butyl bromide using basic lead carbonate as a mild, reusable catalyst. tandfonline.comsci-hub.se The reaction proceeds at a moderate temperature (35–45°C) and demonstrates high chemoselectivity, leaving other functional groups intact. sci-hub.se The catalyst can be easily recovered by filtration and reused multiple times without a significant drop in activity. tandfonline.com This approach, if applied to cyclohexylmethanol, would represent a significant green advancement over traditional methods requiring harsh acidic conditions and large volumes of solvent.

Another eco-compatible, solvent-free approach utilizes Erbium(III) triflate (Er(OTf)₃) as a catalyst for the tert-butylation of alcohols and phenols at room temperature. organic-chemistry.org This method is also characterized by the easy recovery and reuse of the catalyst, further enhancing its green credentials. organic-chemistry.org

Table 1: Representative Solvent-Free Synthesis of tert-Butyl Ethers Using Lead Carbonate Catalyst This table is based on data for analogous alcohols and demonstrates the general applicability of the method.

Alcohol SubstrateTemperature (°C)Time (h)Yield (%)Reference
Benzyl (B1604629) alcohol401.592 sci-hub.se
1-Octanol451.090 sci-hub.se
Cinnamyl alcohol351.2594 sci-hub.se
3-Hydroxy-benzyl alcohol402.2588 sci-hub.se

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations. These reactions are prized for their high selectivity (chemo-, regio-, and stereoselectivity) and ability to operate under mild conditions (neutral pH, low temperature), often in aqueous media. While the biocatalytic synthesis of the specific target, (tert-Butoxymethyl)cyclohexane, is not extensively documented, the principles of enzyme-catalyzed etherification are well-established.

Enzymes such as lipases, which typically catalyze ester hydrolysis, can be employed in their reverse mode to synthesize esters and, in some cases, ethers in non-aqueous or low-water environments. The synthesis of tert-butyl ethers, however, presents a challenge due to the steric bulk of the tert-butyl group.

More promising would be the exploration of specialized enzymes like etherases or the engineering of existing enzymes to accommodate substrates like cyclohexylmethanol and a suitable tert-butyl donor. While direct precedent is limited, the successful use of enzymes for synthesizing other ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) using non-acidic ionic liquids as combined catalysts and dehydrators, points toward the potential of non-traditional catalytic systems for this transformation. rsc.org The development of a bespoke biocatalyst for this reaction would represent a significant step forward in green ether synthesis.

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and improved scalability and automation. rsc.orgbohrium.com

While a specific continuous flow process for (tert-Butoxymethyl)cyclohexane has not been detailed in the literature, related processes demonstrate its viability. For instance, a direct and sustainable method for synthesizing tert-butyl esters has been successfully developed using flow microreactor systems, proving more efficient and versatile than batch methods. rsc.org Similarly, the synthesis of di-tert-butyl peroxide from tert-butyl alcohol has been optimized in a continuous-flow microreactor, achieving high conversion and yield in a fraction of the time required for batch synthesis (410 seconds vs. several hours). bohrium.com These examples show that reactions involving the tert-butyl group are highly amenable to flow conditions.

A hypothetical flow synthesis of (tert-Butoxymethyl)cyclohexane would involve pumping a stream of cyclohexylmethanol and a tert-butylating agent (e.g., tert-butyl acetate (B1210297) with an acid catalyst) through a heated packed-bed reactor. orgsyn.org The precise control over temperature, pressure, and residence time would allow for rapid optimization, leading to higher yields and purity while minimizing byproduct formation. acs.org

Table 2: Conceptual Comparison of Batch vs. Continuous Flow for tert-Butylation

ParameterBatch SynthesisContinuous Flow Synthesis
Heat TransferInefficient, potential for hot spotsHighly efficient due to high surface-area-to-volume ratio
SafetyHigher risk due to large volumes of reagentsInherently safer with small internal reactor volumes
Reaction TimeHours to daysSeconds to minutes bohrium.com
ScalabilityDifficult, requires process redesignStraightforward by running the system for longer ("scale-out")
Process ControlLimited control over concentration and temperature gradientsPrecise control over all reaction parameters

Stereoselective Total Synthesis Strategies for Enantiopure and Diastereopure Analogues

The synthesis of specific stereoisomers (enantiomers or diastereomers) is critical in fields like medicinal chemistry, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. The development of methods for the stereocontrolled synthesis of analogues of (tert-Butoxymethyl)cyclohexane is therefore of significant interest. organic-chemistry.org

Strategies for producing enantiopure or diastereopure analogues typically involve one of two approaches:

Chiral Pool Synthesis: Starting with a readily available, enantiomerically pure precursor that already contains the desired stereochemistry. For cyclohexane derivatives, this could involve starting with a chiral cyclohexylmethanol.

Asymmetric Catalysis: Using a chiral catalyst to transform a prochiral starting material into a chiral product with high stereoselectivity.

The diastereoselective synthesis of highly substituted cyclohexanes is often achieved through powerful cascade reactions, such as the Michael addition, which can create multiple stereocenters with high control. d-nb.infobeilstein-journals.org For example, a diastereoselective Wittig reaction on 2,6-dimethylcyclohexanone (B152311) can produce a specific diastereomer of the corresponding enol ether, which can then be hydrolyzed to the aldehyde without epimerization. tandfonline.com

For the synthesis of a specific enantiomer of a (tert-butoxymethyl)cyclohexane analogue, one could employ an enantioselective method to create a chiral cyclic ether precursor. Mo-catalyzed asymmetric ring-closing metathesis has been used to generate optically enriched unsaturated cyclic tertiary ethers. acs.org Another powerful strategy is the catalytic oxa-Michael/Michael cascade reaction, which can form four contiguous stereocenters in a single step with good diastereoselection to create complex bicyclic ethers. rsc.org

A plausible route to a chiral analogue of (tert-Butoxymethyl)cyclohexane would start with the asymmetric hydrogenation of a substituted cyclohexene derivative to establish the key stereocenters on the ring. The resulting chiral cyclohexylmethanol could then undergo etherification. The final etherification step is generally not expected to affect existing stereocenters on the cyclohexane ring, thus preserving the stereochemical integrity of the molecule. The stereoselective synthesis of various cyclic ethers, including tetrahydrofurans and tetrahydropyrans, via the reductive cycloetherification of diketones further highlights the array of available methods for creating stereodefined oxacycles. chemrxiv.org

Elucidation of Reaction Mechanisms and Transformation Chemistry of Tert Butoxymethyl Cyclohexane

Cleavage Reactions of the tert-Butyl Ether Moiety

The tert-butyl ether group is a common protective group for alcohols in organic synthesis, valued for its stability in basic and neutral conditions but susceptibility to cleavage under acidic conditions. This reactivity is central to the transformation of (tert-Butoxymethyl)cyclohexane.

Acid-Catalyzed Dealkylation and Mechanism

The cleavage of the tert-butyl ether in (tert-Butoxymethyl)cyclohexane under acidic conditions is a classic example of an acid-catalyzed dealkylation reaction. This process is facilitated by the high stability of the resulting tertiary carbocation. askfilo.com The reaction typically proceeds readily with strong acids such as HBr, HI, or trifluoroacetic acid. libretexts.orgwikipedia.org

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether oxygen atom by the acid catalyst. This converts the alkoxy group into a good leaving group (an alcohol). askfilo.comyoutube.com

Carbocation Formation: The protonated ether undergoes cleavage of the carbon-oxygen bond. This cleavage is regioselective, occurring at the tertiary carbon to form the highly stable tert-butyl carbocation and cyclohexylmethanol. askfilo.comlibretexts.orgquora.com This step is the rate-determining step of the reaction. ucalgary.ca

Formation of Isobutene: The tert-butyl carbocation then rapidly eliminates a proton to a weak base (like water or the conjugate base of the acid) to form 2-methylpropene (isobutene), a stable alkene. askfilo.comyoutube.com

Table 1: Common Acid Catalysts for tert-Butyl Ether Cleavage

Catalyst Conditions Mechanism
Trifluoroacetic Acid (TFA) Moderate temperatures (e.g., 0 °C) E1 libretexts.org
Hydrogen Bromide (HBr) Aqueous solution SN1/E1 libretexts.org
Hydrogen Iodide (HI) Aqueous solution SN1/E1 libretexts.org

Reductive Scission Pathways and Catalytic Systems

While less common than acid-catalyzed cleavage, reductive scission offers an alternative pathway for cleaving ether linkages. For tert-butyl ethers, these methods are generally less employed due to the ease of acidic cleavage. However, systems have been developed for the reductive degradation of related ethers like methyl tert-butyl ether (MTBE). For instance, bifunctional aluminum prepared by sulfating aluminum metal can degrade MTBE in the presence of dioxygen, with primary products including tert-butyl alcohol. nih.gov This suggests that under specific catalytic conditions, the C-O bond can be reductively activated.

Catalytic systems for the reductive cleavage of C-O bonds often involve transition metals. While direct examples for (tert-Butoxymethyl)cyclohexane are not prevalent in literature, general methods for ether cleavage can be applied.

Unimolecular Elimination Mechanisms of Alkyl Ethers

The cleavage of the tert-butyl ether moiety in (tert-Butoxymethyl)cyclohexane in the presence of acid is a prime example of a unimolecular elimination (E1) reaction. libretexts.org The E1 mechanism is a two-step process that competes with the SN1 reaction. youtube.comlumenlearning.com

Step 2: Deprotonation In the second step, a weak base removes a proton from a carbon atom adjacent to the positively charged carbon. byjus.comwikipedia.org This results in the formation of a double bond, yielding an alkene. For the tert-butyl cation, deprotonation yields 2-methylpropene. youtube.com

Because the E1 reaction proceeds through a carbocation intermediate, it is favored by:

Substrates that can form stable carbocations (tertiary > secondary). ucalgary.ca

The use of weak bases. lumenlearning.com

Higher temperatures, which favor elimination over substitution. youtube.com

Functionalization of the Cyclohexane (B81311) Ring System

The cyclohexane ring is a relatively inert hydrocarbon framework. Its functionalization requires overcoming the strength of its C-H bonds and controlling the regioselectivity of the reaction.

Radical-Mediated C-H Functionalization

Direct functionalization of the C-H bonds of the cyclohexane ring can be achieved through radical-mediated pathways. rsc.org These reactions typically involve a hydrogen-atom transfer (HAT) step, where a highly reactive radical species abstracts a hydrogen atom from the cyclohexane ring to generate a cyclohexyl radical. nih.govresearchgate.net This alkyl radical can then be trapped by another reagent to form a new C-C or C-heteroatom bond.

Various methods can be employed to generate the initial radical species:

Peroxide Initiators: Peroxides, such as dicumyl peroxide or tert-butyl hydroperoxide (TBHP), can be used in the presence of metal catalysts (e.g., copper or iron salts) to generate oxy radicals. These radicals can then abstract a hydrogen atom from the cyclohexane ring. acs.org

Photocatalysis: Acridinium-based photocatalysts can initiate radical-chain reactions for the chlorination of C(sp³)–H bonds using N-chlorosuccinimide (NCS). nih.gov

Studies on the kinetics of hydrogen abstraction from cyclohexane by tert-butoxyl radicals show that secondary hydrogens are readily abstracted. rsc.org The presence of the (tert-butoxymethyl) substituent can influence the regioselectivity of the HAT process due to steric and electronic effects, but the secondary C-H bonds of the ring remain the most likely sites for initial radical formation.

Regioselective Oxidation and Reduction Reactions

Controlling the position of functionalization on the cyclohexane ring is a significant challenge. However, advances in catalysis have enabled regioselective oxidation and reduction reactions on substituted cyclohexanes.

Regioselective Oxidation: The direct oxidation of C-H bonds to introduce functional groups like hydroxyls or ketones is a powerful transformation. Manganese catalysts have been shown to be effective for the hydroxylation of C-H bonds, including those in substituted cyclohexanes. researchgate.net For example, a chiral manganese complex can catalyze the functionalization of the C3 equatorial C-H bond of substituted cyclohexanes with high regioselectivity. researchgate.net

In the context of (tert-Butoxymethyl)cyclohexane, the presence of the ether substituent can influence the regioselectivity. While the tert-butyl group itself is sterically demanding and its C-H bonds are strong, catalytic systems have been developed that can selectively hydroxylate even these congested sites in complex molecules. nih.govresearchgate.net A highly electrophilic manganese catalyst in a fluorinated alcohol solvent can activate hydrogen peroxide to generate a potent oxidizing species capable of this challenging transformation. nih.gov This highlights the potential for selective oxidation at various positions on the (tert-Butoxymethyl)cyclohexane scaffold, depending on the catalyst and conditions employed.

Reduction Reactions: Reduction of a functionalized (tert-Butoxymethyl)cyclohexane derivative would typically target an existing functional group (e.g., ketone, alkene) on the ring. The stereochemical outcome of such reductions is often influenced by the steric hindrance imposed by the substituents on the ring. Large substituents, like the (tert-butoxymethyl) group, will preferentially occupy an equatorial position, which can direct incoming reagents to the less hindered face of the ring. libretexts.org

Elimination Reactions to Form Alkenes from Cyclohexyl Derivatives

Elimination reactions of cyclohexyl derivatives, particularly those proceeding via the E2 mechanism, are highly stereospecific and are governed by the conformational arrangement of the leaving group and the β-hydrogens. For an E2 reaction to occur, a periplanar arrangement of the departing hydrogen and leaving group is required. In the chair conformation of a cyclohexane ring, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions, in a trans-diaxial arrangement.

The rate of E2 elimination is significantly influenced by the conformational equilibrium of the cyclohexane derivative. The presence of a bulky substituent, such as the (tert-butoxymethyl) group, will lock the cyclohexane ring in a conformation where this group occupies the more stable equatorial position to minimize steric strain from 1,3-diaxial interactions. nist.govlibretexts.org This conformational locking has profound implications for the rate and regioselectivity of elimination reactions.

Consider a cyclohexyl derivative with a leaving group (e.g., a tosylate or a halide) at a different position on the ring. If the conformationally locked (tert-butoxymethyl) group forces the leaving group into an equatorial position, the rate of E2 elimination will be significantly retarded. This is because the molecule would have to adopt a higher energy conformation with the bulky group in an axial position to achieve the necessary trans-diaxial arrangement for elimination. For instance, the rate of dehydrobromination of cis-1-bromo-4-tert-butylcyclohexane, where the bromine is axial, is about 500 times faster than that of the trans-isomer, where the bromine is equatorial. stackexchange.com A similar trend would be expected for analogous (tert-butoxymethyl)cyclohexyl derivatives.

The regioselectivity of the elimination is also dictated by the availability of axial β-hydrogens. If there are two different β-carbons with axial hydrogens, the reaction will typically follow Zaitsev's rule, leading to the more substituted alkene, unless a sterically hindered base is used, which would favor the formation of the Hofmann product. However, if the conformational constraints imposed by the (tert-butoxymethyl) group leave only one type of axial β-hydrogen available, the elimination will proceed with high regioselectivity, regardless of the base used. khanacademy.org

Table 1: Relative Rates of E2 Elimination for Substituted Cyclohexyl Derivatives
SubstrateLeaving Group PositionRelative Rate
cis-4-tert-Butylcyclohexyl TosylateAxialFast
trans-4-tert-Butylcyclohexyl TosylateEquatorialSlow
cis-1-Bromo-4-tert-butylcyclohexaneAxial~500
trans-1-Bromo-4-tert-butylcyclohexaneEquatorial1

Reactivity at the Methylene (B1212753) Spacer

The methylene spacer in the (tert-butoxymethyl) group introduces a site for reactions that are characteristic of ethers, yet influenced by the bulky cyclohexyl and tert-butyl moieties.

Alpha-Substitution Reactions and Their Mechanistic Insights

The methylene hydrogens of the (tert-butoxymethyl) group are susceptible to abstraction, leading to the formation of an α-alkoxy radical or carbanion, which can then undergo substitution.

Free-Radical Halogenation: Free-radical halogenation, typically with bromine or chlorine in the presence of light or a radical initiator, can lead to the substitution of a hydrogen atom on the methylene spacer. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The selectivity of the halogenation is influenced by the stability of the resulting radical. In the case of (tert-butoxymethyl)cyclohexane, the α-alkoxy radical is stabilized by the adjacent oxygen atom through resonance.

Metal-Catalyzed C-H Functionalization: More modern approaches allow for the direct functionalization of the α-C-H bond of ethers. For instance, photoredox catalysis can be employed to generate an α-oxyalkyl radical from the ether, which can then couple with a variety of partners, such as electron-deficient heteroarenes in a Minisci-type reaction. This method provides a mild and direct route to α-substituted ether products.

Fragmentation Pathways and Rearrangement Studies

Mass Spectrometry Fragmentation: In mass spectrometry, ethers typically undergo fragmentation via cleavage of the C-C bond alpha to the oxygen atom. For (tert-butoxymethyl)cyclohexane, several fragmentation pathways can be envisaged.

α-Cleavage: Cleavage of the bond between the methylene spacer and the cyclohexane ring would lead to a resonance-stabilized oxonium ion and a cyclohexyl radical.

Loss of the tert-butyl group: Fragmentation can also be initiated by the loss of the stable tert-butyl cation, leading to a primary carbocation that could potentially rearrange.

Cleavage of the ether bond: Heterolytic cleavage of the C-O bond is also possible, particularly in the presence of strong acids, leading to an alcohol and a carbocation.

The fragmentation of cyclic ethers often involves initial ring-opening through inductive cleavage or α-cleavage, followed by further fragmentation. nsf.govresearchgate.netnih.gov While (tert-butoxymethyl)cyclohexane is not a cyclic ether itself, the cyclohexane ring can influence the fragmentation pathways of the ether side chain.

Rearrangement Studies: The potential for rearrangement reactions exists if a carbocation is formed during a reaction. For example, under acidic conditions that promote ether cleavage, the formation of a carbocation on the methylene spacer could potentially lead to a Wagner-Meerwein rearrangement. wikipedia.orgmychemblog.comyoutube.com This would involve the migration of a group from an adjacent carbon to the carbocationic center to form a more stable carbocation. However, the stability of the initially formed carbocation and the steric environment around it would determine the likelihood and nature of any such rearrangement.

Table 2: Potential Fragmentation Ions of (tert-Butoxymethyl)cyclohexane in Mass Spectrometry
Fragmentation PathwayResulting IonPotential m/z
Loss of tert-butyl radical[M - C4H9]+Calculated from molecular weight
Loss of cyclohexyl radical[M - C6H11]+Calculated from molecular weight
α-Cleavage (loss of cyclohexyl)[CH2=O-C(CH3)3]+101
Formation of tert-butyl cation[C(CH3)3]+57

Stereochemical Control in Reactions of the Compound

The stereochemistry of the cyclohexane ring and the bulky nature of the (tert-butoxymethyl) substituent are critical factors in controlling the stereochemical outcome of reactions involving this compound.

Diastereoselectivity and Enantioselectivity in Transformations

Reactions on the cyclohexane ring of (tert-butoxymethyl)cyclohexane or its derivatives are expected to exhibit significant diastereoselectivity. Nucleophilic attack on a carbonyl group on the ring, for example, will be highly influenced by the steric hindrance imposed by the (tert-butoxymethyl) group.

For instance, the reduction of a ketone at a position on the cyclohexane ring will lead to the formation of two diastereomeric alcohols. The approach of the reducing agent will be favored from the less sterically hindered face of the molecule. In the case of 4-(tert-butoxymethyl)cyclohexanone, attack of a small reducing agent like sodium borohydride would likely occur from the axial face to avoid steric interaction with the equatorial (tert-butoxymethyl) group, leading predominantly to the cis-alcohol. Conversely, a bulky reducing agent like L-Selectride would attack from the more open equatorial face, yielding the trans-alcohol as the major product. This is analogous to the well-studied reduction of 4-tert-butylcyclohexanone. chemeducator.orgyoutube.com

Enantioselective transformations would require the use of a chiral reagent or catalyst to differentiate between enantiotopic faces or groups in a prochiral derivative of (tert-butoxymethyl)cyclohexane.

Table 3: Predicted Diastereoselectivity in the Reduction of 4-(tert-Butoxymethyl)cyclohexanone
Reducing AgentPredicted Major ProductRationale
Sodium borohydride (NaBH4)cis-4-(tert-Butoxymethyl)cyclohexanolAxial attack on the less hindered face
L-Selectridetrans-4-(tert-Butoxymethyl)cyclohexanolEquatorial attack by a bulky reagent

Conformational Effects on Reactivity

The conformational preference of the (tert-butoxymethyl) group for the equatorial position is the dominant factor influencing the reactivity of the cyclohexane ring. libretexts.orglibretexts.org This conformational locking minimizes unfavorable 1,3-diaxial interactions and dictates the accessibility of adjacent reaction sites.

As discussed in the context of elimination reactions, the requirement for an axial leaving group means that the reactivity of a given stereoisomer is highly dependent on its ground-state conformational equilibrium. An equatorial leaving group will react much slower in an E2 reaction because it must first undergo a conformational flip to a higher-energy state where the leaving group is axial.

Similarly, in nucleophilic substitution reactions (SN2), the approach of the nucleophile is generally favored for an axial leaving group, as the backside attack is less sterically hindered by the ring itself. Therefore, a derivative of (tert-butoxymethyl)cyclohexane with an axial leaving group would be expected to undergo SN2 substitution more readily than its epimer with an equatorial leaving group.

Sophisticated Spectroscopic and Chromatographic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural and conformational assignment of Cyclohexane (B81311), [(1,1-dimethylethoxy)methyl]-. While standard 1D ¹H and ¹³C NMR provide initial data, more sophisticated experiments are required to resolve ambiguities and understand the molecule's dynamic nature.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the molecule's covalent framework. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For Cyclohexane, [(1,1-dimethylethoxy)methyl]-, COSY would establish the connectivity between the methine proton on the cyclohexane ring (CH-CH₂O) and the adjacent methylene (B1212753) protons. It would also show correlations among the non-equivalent protons within the cyclohexane ring itself.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). youtube.comsdsu.edu It is instrumental in assigning the carbon spectrum. For instance, the signal for the nine equivalent protons of the tert-butyl group would correlate to the single carbon signal of the three methyl groups, and the two protons of the bridging methylene group (-O-CH₂-) would correlate to their corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for connecting different spin systems. youtube.comsdsu.edu Key HMBC correlations would be observed from the tert-butyl protons to the quaternary carbon and the ether-linked carbon of the tert-butoxy (B1229062) group. Crucially, correlations from the methylene bridge protons to the adjacent cyclohexyl carbon and the tert-butoxy quaternary carbon would definitively link the two main fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. slideshare.net This is particularly useful for conformational analysis. For this compound, NOESY could reveal the spatial relationship between the tert-butoxymethyl substituent and the axial and equatorial protons of the cyclohexane ring, helping to determine the preferred orientation (axial vs. equatorial) of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HSQC Correlation Key HMBC Correlations Key COSY Correlations
C(CH₃)₃ 1.19 27.5 (1.19, 27.5) C(CH₃)₃, O-CH₂ -
C(CH₃)₃ - 72.5 - - -
O-CH₂ 3.25 68.0 (3.25, 68.0) C(CH₃)₃, C1 (Cyclohexyl) CH (Cyclohexyl)
C1 (Cyclohexyl) 1.65 38.0 (1.65, 38.0) O-CH₂, C2/C6 (Cyclohexyl) CH₂ (Cyclohexyl)
C2/C6 (Cyclohexyl) 1.20-1.80 30.0 (1.20-1.80, 30.0) C1, C3/C5, C4 CH₂, CH (Cyclohexyl)
C3/C5 (Cyclohexyl) 1.10-1.70 26.0 (1.10-1.70, 26.0) C2/C6, C4 CH₂ (Cyclohexyl)

Note: Predicted values are based on standard functional group increments and may vary in experimental conditions.

The conformational flexibility of Cyclohexane, [(1,1-dimethylethoxy)methyl]- arises from two primary dynamic processes: the chair-chair interconversion of the cyclohexane ring and the rotation around the single bonds of the substituent. Dynamic NMR, which involves acquiring spectra at various temperatures, can be used to study these phenomena. nih.gov

At room temperature, the chair-chair flip of the cyclohexane ring is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. Upon cooling, this interconversion slows down. At a sufficiently low temperature (the coalescence point), the single broad peak for a set of exchanging protons will decoalesce into two distinct signals, representing the axial and equatorial environments. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the chair-flip can be calculated. The bulky tert-butoxymethyl group is expected to have a strong preference for the equatorial position to minimize steric strain. Dynamic NMR experiments could quantify this preference and the energy barrier to interconversion. scilit.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can confirm the elemental composition of the molecule. For C₁₁H₂₂O, the calculated exact mass is 170.167065 Da. nih.gov The fragmentation pattern observed in the mass spectrum offers a fingerprint for the molecule's structure. chemguide.co.uk

The primary fragmentation pathway for Cyclohexane, [(1,1-dimethylethoxy)methyl]- is expected to involve the cleavage of the bonds adjacent to the ether oxygen.

Loss of a tert-butyl radical: The most prominent fragmentation is likely the loss of a tert-butyl radical (•C(CH₃)₃, mass 57) to form a stable oxonium ion at m/z 113.10. This is often a dominant pathway for tert-butyl ethers.

Formation of the tert-butyl cation: Cleavage can also lead to the formation of the highly stable tert-butyl cation [C(CH₃)₃]⁺ at m/z 57.07.

Cyclohexane ring fragmentation: Further fragmentation of the m/z 113 ion or the molecular ion can lead to characteristic losses from the cyclohexane ring, such as the loss of ethene (C₂H₄, mass 28), resulting in ions at m/z 85 or m/z 56 (base peak for cyclohexane). docbrown.info

Table 2: Predicted HRMS Fragments for Cyclohexane, [(1,1-dimethylethoxy)methyl]-

Proposed Fragment Ion Formula Calculated Exact Mass (Da) Common Loss From
[M]⁺ [C₁₁H₂₂O]⁺ 170.16707 -
[M - C₄H₉]⁺ [C₇H₁₃O]⁺ 113.09664 Molecular Ion
[M - C₇H₁₃O]⁺ [C₄H₉]⁺ 57.07040 Molecular Ion
[C₆H₁₁]⁺ [C₆H₁₁]⁺ 83.08608 Loss of •CH₂OC(CH₃)₃

Tandem mass spectrometry (MS/MS) would provide definitive structural confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 170 or the major fragment at m/z 113) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate a secondary set of fragment ions (product ions). Analyzing the fragmentation of the m/z 113 ion would confirm its identity as the [cyclohexyl-CH₂-O]⁺ fragment, as it would be expected to lose characteristic neutral fragments from the ring. This technique is invaluable for distinguishing between isomers, which might produce similar initial mass spectra but show different product ion spectra. nih.gov

Isotopic labeling provides an unambiguous method for tracing atoms through fragmentation pathways. Synthesizing Cyclohexane, [(1,1-dimethylethoxy)methyl]- with specific isotopic labels (e.g., deuterium (B1214612) or ¹³C) at chosen positions would confirm the proposed fragmentation mechanisms. For example, if the tert-butyl group were labeled with ¹³C (e.g., C(¹³CH₃)₃), the fragment ion at m/z 57 would shift to a higher mass, while the fragment at m/z 113 would remain unchanged. Conversely, labeling the cyclohexane ring with deuterium would cause the m/z 113 fragment to increase in mass, confirming the origin of each piece of the molecule. nist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing information about the functional groups present and, in some cases, its conformation. ksu.edu.sa The two techniques are complementary: IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. spectroscopyonline.comedinst.com

For Cyclohexane, [(1,1-dimethylethoxy)methyl]-, the key functional groups are the alkane C-H bonds and the C-O-C ether linkage.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a very strong, broad absorption band corresponding to the C-O-C asymmetric stretch, typically found in the 1150-1085 cm⁻¹ region. Multiple bands in the 2950-2850 cm⁻¹ region will correspond to the C-H stretching vibrations of the methyl and methylene groups. C-H bending vibrations will appear in the 1470-1365 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum would be particularly useful for observing the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum. ustc.edu.cn The symmetric C-O-C stretch would appear around 900 cm⁻¹. The C-C stretching and breathing modes of the cyclohexane ring would also be prominent.

The vibrational frequencies can be sensitive to the conformational state of the molecule. In principle, distinct spectra could be observed for the equatorial and axial conformers of the substituent. However, due to the rapid chair-chair interconversion at room temperature, the observed spectrum is an average. Low-temperature vibrational spectroscopy could potentially resolve the distinct bands of the more stable equatorial conformer. americanpharmaceuticalreview.com

Table 3: Principal Predicted Vibrational Bands for Cyclohexane, [(1,1-dimethylethoxy)methyl]-

Wavenumber (cm⁻¹) Assignment Technique(s) Intensity
2935-2925 Cyclohexane C-H stretch (asymmetric) IR, Raman Strong
2860-2850 Cyclohexane C-H stretch (symmetric) IR, Raman Medium
2960 tert-butyl C-H stretch IR, Raman Strong
1470-1445 CH₂ bending (scissoring) IR Medium
1390-1365 C-H bending (tert-butyl umbrella mode) IR Strong
1150-1085 C-O-C asymmetric stretch IR Very Strong
~900 C-O-C symmetric stretch Raman Medium

X-ray Diffraction Analysis of Crystalline Derivatives or Co-crystals for Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule is a fundamental requirement in stereoselective synthesis and pharmaceutical development. For chiral compounds like Cyclohexane, [(1,1-dimethylethoxy)methyl]-, which exists as a pair of enantiomers, single-crystal X-ray diffraction (XRD) stands as the definitive method for assigning the absolute stereochemistry (R or S) of a specific enantiomer. anton-paar.com However, since the target compound is a liquid under ambient conditions, direct analysis by single-crystal XRD is not feasible.

To overcome this limitation, the compound must be transformed into a solid, crystalline form. This is typically achieved by reacting the enantiomerically pure liquid with a suitable reagent to form a crystalline derivative or by co-crystallizing it with another molecule to form a co-crystal. tcichemicals.com A common strategy involves the formation of a co-crystal with a chiral resolving agent whose own absolute configuration is already known. nih.gov

The process involves dissolving the enantiomerically enriched sample of Cyclohexane, [(1,1-dimethylethoxy)methyl]- and the chosen chiral co-former in a suitable solvent system and allowing the co-crystal to form through slow evaporation or cooling. A suitable single crystal is then selected and mounted on a diffractometer.

The instrument bombards the crystal with monochromatic X-rays, and the resulting diffraction pattern is collected. ucmerced.edu The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or anomalous scattering). nih.gov When the X-ray wavelength used is near an absorption edge of one of the atoms in the crystal (often a heavier atom introduced in the co-former, or sometimes even oxygen), the scattering factor for that atom becomes a complex number. nih.gov This leads to small but measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). By analyzing these differences, the absolute spatial arrangement of the atoms in the crystal lattice can be determined, and thus the absolute configuration of the chiral center can be assigned. nih.gov

While this technique is a gold standard in stereochemical analysis, a review of scientific literature indicates that no specific crystalline derivatives or co-crystals of Cyclohexane, [(1,1-dimethylethoxy)methyl]- have been reported or analyzed by X-ray diffraction to date. The following table outlines the general methodology that would be applied for such an analysis.

Table 1: General Procedure for Absolute Configuration Determination by X-ray Diffraction

Step Description Purpose
1. Preparation An enantiomerically pure or enriched sample of the target compound is obtained. To ensure the resulting crystal is composed primarily of one enantiomer.
2. Derivatization / Co-crystallization The compound is reacted to form a solid derivative or is co-crystallized with a stereochemically known chiral resolving agent. To produce a high-quality single crystal suitable for XRD analysis.
3. Crystal Selection A suitable single crystal is identified and mounted on the goniometer head of a diffractometer. To ensure the diffraction data collected is from a single, ordered lattice.
4. Data Collection The crystal is irradiated with X-rays, and the diffraction pattern is recorded as a set of reflection intensities. To obtain the raw data representing the crystal's internal structure.
5. Structure Solution & Refinement The diffraction data is processed to solve the crystal structure, yielding the precise 3D coordinates of all atoms. To build a model of the molecule's structure within the crystal unit cell.

| 6. Absolute Configuration Assignment | The absolute structure is determined by analyzing anomalous scattering effects, often confirmed by calculating the Flack parameter. nih.gov | To unambiguously assign the R/S configuration to the chiral center(s). |

Chiral Chromatography (GC-FID, HPLC) for Enantiomeric Excess Determination

Once a stereoselective synthesis has been developed, it is crucial to quantify the stereochemical purity of the product. Enantiomeric excess (e.e.), defined as the percentage excess of one enantiomer over the other in a mixture, is the standard measure of this purity. Chiral chromatography is the most widely used technique for this purpose, as it physically separates the two enantiomers, allowing for their individual quantification. gcms.cz

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile method for separating enantiomers of a wide range of compounds. The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. phenomenex.com These selectors create a chiral environment within the column, leading to transient, diastereomeric interactions with the enantiomers of the analyte. The differing stability of these diastereomeric complexes results in different retention times for the two enantiomers, enabling their separation. nih.gov

Commonly used CSPs for a compound like Cyclohexane, [(1,1-dimethylethoxy)methyl]- would include polysaccharide-based phases, such as derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. phenomenex.com These phases offer a broad range of enantioselectivity driven by a combination of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, alongside steric repulsion, which forces the analyte to fit into the chiral grooves of the polysaccharide structure. phenomenex.com

Method development typically involves screening a set of columns with different chiral selectors and testing various mobile phase systems, including normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile (B52724)/methanol), and reversed-phase (e.g., water/acetonitrile), often with additives to improve peak shape and resolution.

Table 2: Illustrative HPLC Screening Parameters for Chiral Separation

Parameter Condition 1 (Normal Phase) Condition 2 (Polar Organic)
Column Cellulose-based CSP Amylose-based CSP
Mobile Phase Hexane / Isopropanol (90:10) Acetonitrile / Methanol (B129727) (95:5)
Flow Rate 1.0 mL/min 0.5 mL/min
Detector UV (at a low wavelength, e.g., 210 nm, if no strong chromophore) or Refractive Index (RI) UV or RI
Temperature Ambient Ambient

Note: This table represents a general screening approach; specific conditions would require experimental optimization.

Chiral Gas Chromatography with Flame Ionization Detection (GC-FID)

For volatile and thermally stable compounds such as Cyclohexane, [(1,1-dimethylethoxy)methyl]-, chiral gas chromatography (GC) is an excellent alternative for determining enantiomeric excess. The principle is similar to chiral HPLC, but it occurs in the gas phase. The stationary phase within the capillary column is coated with a chiral selector, most commonly a derivative of a cyclodextrin (B1172386). sigmaaldrich.com

Cyclodextrins are chiral, bucket-shaped molecules made of glucose units. nih.gov The separation mechanism relies on the differential inclusion of the two enantiomers into the hydrophobic cyclodextrin cavity. sigmaaldrich.com The "fit" and strength of this temporary host-guest interaction depend on the stereochemistry of the analyte, leading to different retention times. The choice of the specific cyclodextrin derivative (e.g., substituted alpha-, beta-, or gamma-cyclodextrin) and the operating temperature are critical parameters for achieving separation. gcms.cz Lowering the analysis temperature often increases the stability difference of the inclusion complexes, thereby improving resolution. gcms.cz

A Flame Ionization Detector (FID) is commonly paired with GC for this application. The FID is a robust and highly sensitive universal detector for organic compounds. researchgate.net It combusts the analyte as it elutes from the column, producing ions that generate a measurable electrical current. The resulting signal is directly proportional to the mass of carbon entering the detector, allowing for accurate and precise quantification of the area under each enantiomer's peak. The enantiomeric excess can then be calculated directly from the relative peak areas.

Table 3: Typical Parameters for Chiral GC-FID Analysis

Parameter Typical Value / Condition
Column 30 m x 0.25 mm ID, 0.25 µm film of a derivatized β-cyclodextrin CSP
Carrier Gas Helium or Hydrogen
Inlet Temperature 220 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Oven Program Isothermal (e.g., 100 °C) or a temperature ramp (e.g., 50 °C to 150 °C at 5 °C/min)
Split Ratio 50:1 to 100:1

Note: This table provides a general example. The optimal conditions must be determined experimentally for each specific analyte.

Computational and Theoretical Studies on Tert Butoxymethyl Cyclohexane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods are pivotal in elucidating the electronic structure and bonding characteristics of (tert-Butoxymethyl)cyclohexane. These computational techniques provide fundamental insights into the molecule's behavior and properties at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized or ground-state geometry of molecules. For (tert-Butoxymethyl)cyclohexane, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+g(d,p), are utilized to predict the most stable three-dimensional arrangement of its atoms. chemrxiv.org These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The ground-state geometry of substituted cyclohexanes is a topic of significant interest. The bulky tert-butyl group strongly influences the conformational preference of the cyclohexane (B81311) ring. libretexts.org DFT calculations can accurately model the steric interactions that dictate whether the (tert-butoxymethyl) substituent occupies an equatorial or axial position. In most cases, to minimize steric strain, particularly 1,3-diaxial interactions, the substituent will preferentially adopt an equatorial position. libretexts.org DFT methods are capable of quantifying the energy difference between these conformers, providing a theoretical basis for the observed conformational equilibrium. chemrxiv.org

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Cyclohexane System

ParameterBond/AngleCalculated Value (B3LYP/6-31G**)
Bond LengthC-C (ring)~1.54 Å
C-O~1.43 Å
C-H~1.10 Å
Bond AngleC-C-C (ring)~111°
C-O-C~118°
Note: These are generalized values for similar structural motifs and actual values for (tert-Butoxymethyl)cyclohexane would require specific calculations. Data is illustrative based on typical DFT outcomes for organic molecules. researchgate.net

For even higher accuracy in energy predictions, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are computationally more intensive than DFT but can provide more precise energy values. nih.govdiva-portal.org For (tert-Butoxymethyl)cyclohexane, high-accuracy ab initio calculations can be used to refine the energetic landscape, providing a benchmark against which DFT results can be compared.

These methods are particularly useful for studying systems where electron correlation effects are significant. In the case of (tert-Butoxymethyl)cyclohexane, while DFT is generally adequate, ab initio calculations can offer a more detailed understanding of the subtle electronic effects that influence its stability and reactivity. For instance, calculations up to the HF/6-311+G* level have been used to obtain relative free energies, enthalpies, and entropies for different conformations of substituted cyclohexanes. nih.govresearchgate.net

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclohexane ring, combined with the bulky (tert-butoxymethyl) substituent, leads to a complex conformational landscape. Computational methods are essential for mapping this landscape and identifying the most stable conformers.

Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of one or more geometric parameters, such as bond lengths, angles, or dihedral angles. q-chem.comreadthedocs.ioresearchgate.net For (tert-Butoxymethyl)cyclohexane, a PES scan can be performed by systematically rotating the dihedral angle of the C-C-O-C bond of the side chain or by mapping the ring inversion pathway. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which are the energy maxima connecting these minima. visualizeorgchem.com

A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, provides a pathway between different conformations and helps in estimating the energy barriers for interconversion. q-chem.comq-chem.com For example, a scan can reveal the energy profile of the chair-to-boat interconversion of the cyclohexane ring, which is influenced by the presence of the substituent.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can generate a trajectory that describes the molecule's conformational changes. arxiv.org For (tert-Butoxymethyl)cyclohexane, an MD simulation can reveal the population of different conformers at a given temperature and provide insights into the timescales of conformational transitions.

Accelerated MD techniques can be employed to enhance the sampling of the conformational space, allowing for the observation of rare events like ring flips within accessible simulation times. nih.gov These simulations can generate a conformational ensemble, which is a collection of structures representing the different shapes the molecule can adopt. This ensemble is crucial for understanding the molecule's properties in a dynamic environment, such as in solution. nih.govnih.gov

Table 2: Conformational States of Cyclohexane and Relative Energies

ConformationRelative Energy (kcal/mol)Key Feature
Chair0Most stable, staggered C-C bonds. utexas.edu
Twist-Boat~5.5More flexible than the chair. upenn.edu
Boat~6.9High energy due to eclipsing and flagpole interactions.
Half-Chair~10Transition state for chair-to-twist-boat interconversion. utexas.edu
Note: These are general values for unsubstituted cyclohexane. The presence of a (tert-butoxymethyl) group would alter these energies, particularly for the chair conformer where the substituent can be axial or equatorial.

Mechanistic Insights through Transition State Theory

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the equilibrium between reactants and a high-energy transition state complex. wikipedia.orgjohnhogan.info Computational chemistry plays a crucial role in applying TST by locating and characterizing transition state structures on the potential energy surface. libretexts.orgyoutube.com

For reactions involving (tert-Butoxymethyl)cyclohexane, such as its synthesis or subsequent chemical transformations, computational methods can be used to identify the transition state for each reaction step. By calculating the energy of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. libretexts.org This information is vital for understanding the reaction mechanism and predicting the reaction rate. For instance, in the oxidation of cyclohexane derivatives, DFT calculations can elucidate the mechanism by identifying key intermediates and transition states, helping to understand product selectivity. rsc.org The theory allows for the calculation of important thermodynamic properties of activation, such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡). wikipedia.orgjohnhogan.info

Calculation of Activation Energies and Reaction Pathways

The study of reaction kinetics and mechanisms through computational means involves mapping the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, which are critical for predicting reaction rates.

For reactions involving cyclohexane derivatives, such as the hydrogen abstraction by radicals, computational methods like Density Functional Theory (DFT) are frequently employed. rsc.org For instance, in the reaction of tert-butoxyl radicals with cyclohexane, the Arrhenius parameters, which include the activation energy, have been determined. rsc.org These studies indicate that the abstraction of secondary and tertiary hydrogen atoms by tert-butoxyl radicals has distinct activation energies. rsc.org

A hypothetical reaction pathway for (tert-Butoxymethyl)cyclohexane could involve the abstraction of a hydrogen atom from the cyclohexane ring by a radical species. DFT calculations would be utilized to model the reactants, the transition state, and the products. The energy difference between the reactants and the transition state would yield the activation energy (Ea) for the reaction.

Table 1: Hypothetical Activation Energies for Hydrogen Abstraction from (tert-Butoxymethyl)cyclohexane

Reaction Site Hydrogen Type Hypothetical Activation Energy (kcal/mol)
C1 Tertiary 5.0 - 6.0
C2/C6 Secondary (axial) 6.5 - 7.5
C2/C6 Secondary (equatorial) 7.0 - 8.0
C3/C5 Secondary (axial) 6.5 - 7.5
C3/C5 Secondary (equatorial) 7.0 - 8.0

Note: These values are illustrative and based on typical activation energies for similar reactions. Actual values would require specific quantum chemical calculations.

Furthermore, computational studies can elucidate the mechanism of complex reactions, such as the oxidation of cyclohexane, which may proceed through a radical-mediated Eley–Rideal mechanism. rsc.org Microkinetic modeling based on DFT calculations can then be used to reproduce experimental trends in product formation. rsc.org

Solvent Effects on Reaction Energetics via Implicit and Explicit Solvation Models

The solvent in which a reaction occurs can significantly influence its energetics. Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit.

Implicit Solvation Models: Implicit, or continuum, solvation models represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgnih.gov This approach is computationally efficient and is often used to estimate the free energy of solvation. wikipedia.org The total solvation free energy is typically partitioned into non-polar and electrostatic contributions. nih.gov Popular implicit models include the Polarizable Continuum Models (PCM) and the SMx models developed by Cramer and Truhlar. youtube.com The choice of the cavity defining the solute-solvent boundary is a critical aspect of these models. youtube.com

The effect of the solvent on reaction thermochemistry can be substantial. For example, the reaction of di-tert-butyl peroxide with phenol (B47542) is about 10 kcal/mol more exothermic in polar solvents like acetonitrile (B52724) compared to nonpolar isooctane. canada.ca For (tert-Butoxymethyl)cyclohexane, an implicit solvation model could be used to predict how the activation energy of a given reaction changes in solvents of varying polarity.

Explicit Solvation Models: In contrast, explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. arxiv.org This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. arxiv.org However, it is computationally more demanding due to the increased number of atoms. Hybrid models, which treat the immediate solvent shell explicitly and the bulk solvent implicitly, offer a compromise between accuracy and computational cost. wikipedia.org

Reactive molecular dynamics simulations using explicit solvent molecules have been employed to study reactions like the Menshutkin reaction. nih.gov These studies have shown that for polar solvents, there is a strong catalytic effect, while bulky, nonpolar solvents like cyclohexane show a less pronounced reduction in the reaction barrier. nih.gov

Table 2: Comparison of Implicit and Explicit Solvation Models

Feature Implicit Solvation Model Explicit Solvation Model
Solvent Representation Continuous medium with a dielectric constant wikipedia.org Individual solvent molecules arxiv.org
Computational Cost Lower Higher
Level of Detail Macroscopic effects Specific solute-solvent interactions arxiv.org

| Typical Application | Rapid screening, large systems | Detailed mechanistic studies, hydrogen bonding analysis |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the assignment of experimental signals and provide insights into molecular structure and conformation.

For cyclohexane derivatives, computational techniques have been successfully used to predict 13C NMR chemical shifts. nih.gov For example, in the study of cis-1,4-di-tert-butylcyclohexane, calculated chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the HF/6-311+G* level of theory were instrumental in assigning signals to the chair and twist-boat conformations. nih.govresearchgate.net Similar calculations could be performed for (tert-Butoxymethyl)cyclohexane to predict its NMR spectrum and to understand the influence of the (tert-Butoxymethyl) group on the chemical shifts of the cyclohexane ring carbons and protons.

Vibrational frequencies from IR and Raman spectroscopy can also be computed. These calculations not only predict the positions of absorption bands but also help in assigning these bands to specific vibrational modes of the molecule. For complex molecules, comparing the computed and experimental spectra can confirm the proposed structure. researchgate.net

Table 3: Predicted vs. Experimental Spectroscopic Data for a Hypothetical Conformer of (tert-Butoxymethyl)cyclohexane

Spectroscopic Parameter Predicted Value (Illustrative) Experimental Value (Hypothetical)
13C NMR Chemical Shift (C1) 75 ppm 74.5 ppm
13C NMR Chemical Shift (C4) 35 ppm 34.8 ppm
1H NMR Chemical Shift (H1) 3.5 ppm 3.45 ppm

| IR Frequency (C-O Stretch) | 1100 cm⁻¹ | 1095 cm⁻¹ |

Note: The values in this table are for illustrative purposes to demonstrate the expected correlation between predicted and experimental data.

The accuracy of these predictions is highly dependent on the chosen computational method and basis set. By validating these computational predictions against experimental data, a more robust understanding of the structural and electronic properties of (tert-Butoxymethyl)cyclohexane can be achieved.

Non Clinical and Material Science Applications of Tert Butoxymethyl Cyclohexane and Its Derivatives

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The utility of (tert-Butoxymethyl)cyclohexane as a synthetic intermediate is centered on its function as a carrier for the protected hydroxymethylcyclohexane group. The tert-butoxy (B1229062) group serves as an effective protecting group for the primary alcohol, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This protecting group can be readily removed when needed, unmasking the reactive hydroxyl group for subsequent transformations.

In the field of agrochemical research, the development of novel active ingredients often involves the exploration of diverse chemical structures to identify compounds with desired biological activity and favorable environmental profiles. While not a direct component of widely commercialized agrochemicals, the cyclohexyl motif present in (tert-Butoxymethyl)cyclohexane is a structural element found in some herbicides and pesticides. Its incorporation can influence the lipophilicity of a molecule, which in turn affects its absorption and translocation in target organisms. Researchers in synthetic chemistry may utilize derivatives of (tert-Butoxymethyl)cyclohexane as starting materials to build more complex molecules for screening as potential new agrochemicals. Nitriles, for instance, are crucial building blocks for many agrochemicals, and synthetic pathways may involve intermediates containing the protected cyclohexanemethanol (B47985) structure. researchgate.net

The synthesis of advanced organic materials for applications in electronics, such as organic semiconductors and photovoltaics, requires precise control over molecular structure to achieve desired electronic and physical properties. jhu.edu (tert-Butoxymethyl)cyclohexane and its derivatives serve as valuable building blocks in this context. The bulky, non-polar cyclohexyl group can be incorporated into the side chains of conjugated polymers or small molecules. This structural modification can disrupt close packing in the solid state, thereby enhancing the solubility of the materials in organic solvents and facilitating their processing. jhu.edu Furthermore, the specific conformation and steric hindrance provided by the cyclohexylmethyl group can influence the morphology and intermolecular interactions of the resulting materials, which are critical factors in determining their performance in electronic devices. jhu.edu

Application in Polymer Chemistry and Material Science

The unique properties of the (tert-Butoxymethyl)cyclohexane structure are also harnessed in the broader field of polymer chemistry and material science, both in the creation of new polymers and in the modification of existing ones.

Although (tert-Butoxymethyl)cyclohexane itself is not a polymerizable monomer, it is a precursor to monomers that are used in the synthesis of specialty polymers. For example, the corresponding alcohol, cyclohexanemethanol, can be esterified with acrylic acid or methacrylic acid to produce cyclohexylmethyl acrylate (B77674) or methacrylate. These monomers, containing the bulky cyclohexyl group, are incorporated into polymer chains to enhance specific properties. The presence of the cyclohexyl ring in the polymer structure can increase the glass transition temperature (Tg), improve thermal stability, and enhance mechanical strength and hardness due to the ring's rigid and bulky nature. These specialty polymers find use in applications requiring high performance, such as optical resins and coatings.

Beyond its role as a precursor to monomers, (tert-Butoxymethyl)cyclohexane can be utilized as a modifying agent in various polymeric formulations. Its chemical nature—a high-boiling, non-polar ether—allows it to function as a specialized plasticizer or a processing aid for certain types of polymers. When blended with a polymer, it can increase flexibility and workability by reducing intermolecular forces between the polymer chains. Its compatibility with a given polymer matrix is a key factor, and its low volatility ensures it remains within the material during processing and end-use, contributing to long-term stability of the modified properties.

Utilization as a Specialized Solvent or Reaction Medium

The physical and chemical properties of (tert-Butoxymethyl)cyclohexane make it a suitable candidate for use as a specialized solvent or reaction medium in specific organic synthesis applications. It is a relatively inert and non-polar solvent, but the ether oxygen introduces a slight degree of polarity. This combination allows it to dissolve a range of non-polar and moderately polar reactants.

Its high boiling point makes it suitable for reactions that require elevated temperatures. Compared to simpler hydrocarbon solvents like cyclohexane (B81311), the tert-butyl group of (tert-Butoxymethyl)cyclohexane offers distinct advantages in certain contexts, such as nuclear magnetic resonance (NMR) studies of hydrogen bonding, where it has been shown to be a superior inert solvent. rsc.org Its stability under basic conditions makes it an excellent choice for reactions involving strong bases, where protic or more reactive solvents would be unsuitable. sci-hub.se

Ligand Precursor or Scaffold in Catalysis Research

While direct evidence of (tert-Butoxymethyl)cyclohexane being used as a primary ligand precursor in published catalysis research is not prominent, its structural characteristics suggest a plausible role as a scaffold for the synthesis of more complex ligands. The tert-butoxy group is a sterically bulky and chemically robust functional group, which is often employed as a protecting group in organic synthesis. This property could be leveraged in the multi-step synthesis of sophisticated ligands where selective reactivity at other sites is required.

In the broader context of cyclohexane derivatives, patents have disclosed the synthesis of related compounds such as 1,4-bis(tert-butoxymethyl)cyclohexane. google.comgoogle.com The synthesis routes for these molecules sometimes involve catalytic steps, for instance, the reduction of alkenyl ether groups to the corresponding alkyl ethers using hydrogen in the presence of a transition metal-based catalyst. google.comgoogle.com Such processes may utilize transition metal complexes with specific ligands, for example, monodentate ligands like tri(C2- to C4-alkyl)phosphines or triphenylphosphine. google.comgoogle.com

This indicates that the cyclohexylmethylether framework is compatible with and relevant to catalytic systems. The (tert-Butoxymethyl)cyclohexane structure could, therefore, serve as a foundational building block. For instance, the cyclohexane ring could be further functionalized to introduce donor atoms like phosphorus, nitrogen, or sulfur, which are crucial for coordination to a metal center. The tert-butyl ether group could serve to protect a hydroxymethyl functionality on the cyclohexane ring during these synthetic transformations. Subsequent cleavage of the tert-butyl group would then yield a ligand with a reactive site for further modification or for direct coordination to a metal.

Table 1: Potential Synthetic Utility of (tert-Butoxymethyl)cyclohexane in Ligand Synthesis

Feature Potential Role in Ligand Synthesis
Cyclohexane Ring Provides a rigid and well-defined three-dimensional scaffold for positioning donor atoms.
Methylene (B1212753) Linker Offers flexibility and spatial separation between the bulky cyclohexane and the coordinating atom.

Although speculative without direct examples in the literature, the combination of a robust cyclohexane scaffold and a protecting group functionality makes (tert-Butoxymethyl)cyclohexane a potentially useful, albeit niche, starting material for the design and synthesis of novel ligands for catalysis.

Academic Reference Standard for Analytical Method Development

In analytical chemistry, reference standards are crucial for the development and validation of new analytical methods. researchgate.netgavinpublishers.comdemarcheiso17025.comresearchgate.netnih.gov These standards are compounds of high purity that are used to calibrate instruments, determine the concentration of an analyte, and assess the performance of a method. While there is no specific documentation of (tert-Butoxymethyl)cyclohexane being widely adopted as a formal academic reference standard, its properties make it a suitable candidate for such applications, particularly in gas chromatography-mass spectrometry (GC-MS).

For an organic compound to serve as a useful reference standard, especially as an internal standard, it should possess several key characteristics:

It should be chemically similar to the analytes of interest but not naturally present in the samples being analyzed.

It must be chromatographically separable from other components in the sample matrix.

It should be thermally stable and not reactive under the analytical conditions.

It should be readily available in a highly pure form.

(tert-Butoxymethyl)cyclohexane, with its stable ether linkage and non-polar hydrocarbon structure, is well-suited for GC-based methods. Its relatively simple mass spectrum would also be advantageous for MS detection. In the development of analytical methods for quantifying related compounds, such as other cyclohexane derivatives or ethers in complex matrices like environmental or biological samples, (tert-Butoxymethyl)cyclohexane could serve as a valuable tool.

Table 2: Suitability of (tert-Butoxymethyl)cyclohexane as a Potential GC-MS Reference Standard

PropertyRelevance as a Reference Standard
Chemical InertnessThe ether linkage and saturated hydrocarbon structure confer high stability, minimizing degradation during analysis.
VolatilitySuitable for gas chromatography, allowing for elution at a predictable retention time.
Unique Mass SpectrumWould likely produce a distinct mass spectrum, enabling clear identification and quantification when used as an internal standard.
Structural SimilarityCould be used to quantify other aliphatic ethers or cyclohexane derivatives by compensating for variations in sample preparation and instrument response.

The process of method validation often involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net In such studies, a reliable standard is indispensable. While researchers often rely on commercially available standard mixes, the development of methods for novel or uncommon analytes may necessitate the use of a less common but well-characterized compound like (tert-Butoxymethyl)cyclohexane as a reference point. Its use in this capacity, however, remains a theoretical application pending its formal adoption and documentation in analytical literature.

Table of Mentioned Compounds

Compound Name Synonym(s)
Cyclohexane, [(1,1-dimethylethoxy)methyl]- (tert-Butoxymethyl)cyclohexane
1,4-bis(tert-butoxymethyl)cyclohexane -

Environmental Fate and Sustainable Chemical Process Considerations Research Focus

Mechanistic Studies of Chemical Degradation Pathways in Environmental Analogs

While specific degradation studies on Cyclohexane (B81311), [(1,1-dimethylethoxy)methyl]- are not prevalent in public literature, its structure allows for the prediction of its likely degradation pathways based on studies of its core components: the cyclohexane ring, the ether linkage, and the tert-butyl group. In environmental settings like soil and water, chemical degradation would likely proceed through hydrolysis and oxidation.

The primary point of chemical attack would be the ether linkage. Ether bonds can be cleaved under certain environmental conditions, though they are generally more resistant to hydrolysis than ester bonds. The degradation would likely result in the formation of cyclohexanemethanol (B47985) and tert-butanol (B103910).

Following the initial cleavage, the degradation of the cyclohexane moiety would likely proceed via oxidation. The cyclohexane ring can be consumed by radicals such as hydroxyl (•OH) and oxygen (O), leading to the formation of a cyclohexyl radical. researchgate.net This radical is a key intermediate that can undergo further reactions, including ring-opening and subsequent oxidation, eventually breaking down into smaller, more readily degradable molecules. researchgate.net Studies on the biodegradation of cyclohexane by Rhodococcus sp. have shown a pathway involving the formation of cyclohexanol (B46403), which is then oxidized to cyclohexanone (B45756) and further to phenol (B47542). nih.gov

The tert-butanol moiety is known to be relatively recalcitrant to further chemical degradation due to the stable tertiary carbon structure. The degradation of other tert-butyl ethers, such as methyl tert-butyl ether (MTBE), often results in the accumulation of tert-butyl alcohol. nih.gov

A plausible, albeit simplified, chemical degradation pathway is illustrated below:

Ether Hydrolysis: Cyclohexane, [(1,1-dimethylethoxy)methyl]- + H₂O → Cyclohexanemethanol + tert-Butanol

Cyclohexane Ring Oxidation: Cyclohexanemethanol → Cyclohexanol → Cyclohexanone → Further oxidized products

tert-Butanol Persistence: tert-Butanol (relatively stable)

Bio-Degradation Studies by Microorganisms in Controlled Laboratory Settings

The biodegradation of Cyclohexane, [(1,1-dimethylethoxy)methyl]- presents a significant challenge for microorganisms due to its xenobiotic nature and specific structural features. semanticscholar.org The ether linkage is a known barrier to biodegradation, and the presence of both a cyclic alkane and a sterically hindered tert-butyl group further complicates microbial metabolism. semanticscholar.org

Laboratory studies on analogous compounds provide critical insights:

Ether Bond Cleavage: The microbial cleavage of the ether bond is the crucial first step. Various bacteria, including Rhodococcus and Pseudomonas species, have demonstrated the ability to degrade different types of ethers. semanticscholar.orgnih.gov However, the rate and success of this cleavage are highly dependent on the specific enzymes produced by the microbial community. For some complex ethers, co-metabolism, where the degradation occurs in the presence of another growth-supporting substrate, may be necessary. mdpi.com For instance, the degradation of 1,4-dioxane (B91453) by some mixed bacterial cultures was found to require the presence of tetrahydrofuran (B95107) (THF). nih.gov

Cyclohexane Moiety Degradation: Once cleaved, the cyclohexanemethanol portion can be metabolized. Bacteria capable of degrading cyclohexane and its derivatives are well-documented. For example, some bacteria metabolize cyclohexanecarboxylic acid through a β-oxidation pathway, similar to fatty acid metabolism. nih.gov Anaerobic degradation of cyclohexane by sulfate-reducing bacteria has also been observed, proceeding via the formation of cyclohexylsuccinate. frontiersin.org Aerobic pathways often involve the hydroxylation of the ring to form cyclohexanol, which is then further oxidized. nih.gov

tert-Butyl Moiety Degradation: The tert-butyl group poses a significant challenge. Studies on the fuel oxygenate MTBE have shown that its biodegradation often leads to the accumulation of tert-butyl alcohol, which is degraded much more slowly, if at all, by the same microorganisms. nih.govnih.gov

The following table summarizes findings from biodegradation studies on compounds analogous to the structural components of Cyclohexane, [(1,1-dimethylethoxy)methyl]-.

Table 1: Microbial Degradation of Analogous Compounds in Laboratory Settings

Compound/Group Microorganism(s) Key Findings Citations
Alkyl Ethers Rhodococcus sp. DEE5151 Induced enzymes can degrade various ethers; degradation requires at least one unsubstituted Cα-methylene moiety. nih.gov
MTBE (tert-butyl ether) Propane-oxidizing bacteria, Pseudonocardia sp. ENV478 Degrades to tert-butyl alcohol, which tends to accumulate and is not readily degraded further by the same strain. nih.govnih.gov
Cyclohexane Rhodococcus sp. EC1 Aerobic degradation pathway involves conversion to cyclohexanol, cyclohexanone, and phenol. nih.gov
Cyclohexane Sulfate-reducing bacteria (Desulfosarcina-Desulfococcus cluster) Anaerobic degradation is possible, proceeding via addition to fumarate (B1241708) to form cyclohexylsuccinate. frontiersin.org

| Cyclohexanecarboxylic Acid | Alcaligenes sp. | Metabolism follows a β-oxidation pathway analogous to fatty acid degradation. | nih.gov |

Sustainable Production Strategies

Developing sustainable production strategies for specialty chemicals like Cyclohexane, [(1,1-dimethylethoxy)methyl]- is a key focus of green chemistry. While specific "green" syntheses for this exact molecule are not detailed in the literature, general principles can be applied to its theoretical production pathway, which involves the etherification of cyclohexanemethanol with a source of the tert-butoxy (B1229062) group (like isobutylene (B52900) or tert-butanol).

Key sustainable strategies would include:

Use of Renewable Feedstocks: The precursors, cyclohexanemethanol and tert-butanol, are typically derived from petrochemical sources. core.ac.uk A more sustainable approach would involve producing these alcohols from biomass. For instance, cyclohexanemethanol can potentially be synthesized from lignin, a major component of plant biomass.

Catalyst Innovation: Traditional ether synthesis often uses strong mineral acids (e.g., sulfuric acid), which are corrosive, difficult to separate, and generate significant waste. A greener alternative is the use of solid acid catalysts, such as zeolites or ion-exchange resins. These catalysts are easily separated from the reaction mixture, can often be regenerated and reused, and can lead to higher selectivity and milder reaction conditions.

Process Intensification and Optimization: Applying green chemistry metrics, such as atom economy and the E-factor (Environmental Factor), can help optimize the synthesis. scirp.org One-pot syntheses, where multiple reaction steps are carried out in the same reactor, can reduce solvent use, energy consumption, and waste generation by minimizing separation and purification steps between stages. scirp.org For example, a study on cyclohexanecarbonitrile (B123593) synthesis demonstrated the advantages of a one-pot process using environmentally friendlier oxidants like sodium hypochlorite (B82951) or hydrogen peroxide. scirp.org

Solvent Selection and Recycling: Choosing greener solvents or minimizing their use is crucial. Where possible, solvents should be recycled. Supercritical fluids, such as supercritical CO₂, have been explored as reaction media for hydrogenations and other reactions, offering environmental benefits as they are non-toxic and easily removed. researchgate.net

Life Cycle Assessment Methodologies for Chemical Production (academic, not industrial performance)

Life Cycle Assessment (LCA) is a standardized, quantitative methodology for evaluating the environmental impacts of a product or process throughout its entire life cycle. stahl.com For a chemical compound, an academic LCA typically follows a "cradle-to-gate" approach, assessing impacts from raw material extraction through to the final synthesized product leaving the factory gate. mdpi.comresearchgate.net This holistic assessment prevents problem-shifting, where improving one environmental aspect might unintentionally worsen another. acs.org

The LCA framework, as defined by ISO 14040 and 14044 standards, consists of four main phases: stahl.commdpi.com

Goal and Scope Definition: This phase defines the purpose of the study, the system boundaries (e.g., cradle-to-gate), the functional unit (e.g., 1 kg of produced chemical), and the impact categories to be assessed (e.g., global warming potential, water use, ecotoxicity). mdpi.com

Life Cycle Inventory (LCI): This is the data collection phase. It involves quantifying all inputs (raw materials, energy, water) and outputs (products, co-products, emissions to air, water, and soil) for each process within the system boundary. researchgate.net For new or lab-scale processes where industrial data is unavailable, LCI data is often sourced from experimental work, process simulations, and databases like Ecoinvent. mdpi.com

Life Cycle Impact Assessment (LCIA): In this phase, the LCI data is translated into potential environmental impacts. The quantified inputs and outputs are assigned to specific impact categories. For example, CO₂ and methane (B114726) emissions are converted into CO₂ equivalents to assess the Global Warming Potential. core.ac.uk

In an academic context, particularly for emerging chemical processes, predictive LCA models may be used. These models use computational methods, such as regression analysis or machine learning, to estimate environmental impacts based on molecular structure or other easily accessible descriptors when detailed process data is lacking. acs.org This allows for early-stage environmental assessment to guide more sustainable process development long before a chemical reaches large-scale production. acs.orgkuleuven.be

Emerging Research Directions and Future Challenges in Tert Butoxymethyl Cyclohexane Chemistry

Development of Novel Chemo- and Stereoselective Synthetic Methodologies

The synthesis of substituted cyclohexanes with precise control over stereochemistry is a cornerstone of organic chemistry. beilstein-journals.orgnih.gov For a molecule like (tert-butoxymethyl)cyclohexane, which possesses stereogenic centers, the development of efficient and selective synthetic routes is a primary challenge. Current research directions focus on moving beyond classical methods to embrace modern catalytic strategies.

Organocatalysis, for instance, offers a powerful platform for asymmetric synthesis. rsc.org Chiral organocatalysts could be employed in reactions to construct the substituted cyclohexane (B81311) core with high enantioselectivity. gla.ac.ukacs.org For example, a proline-catalyzed asymmetric reaction could establish a tetrasubstituted carbon center on a cyclohexane precursor. nih.gov Another promising avenue is the use of transition-metal catalysis. Iridium-catalyzed (5+1) annulation strategies, which construct a cyclohexane ring from a 1,5-diol and a C1 building block, could provide access to multi-substituted cyclohexyl precursors with high stereocontrol. acs.org

Once the stereodefined hydroxymethylcyclohexane is obtained, the final etherification step to introduce the tert-butyl group must be addressed. While the Williamson ether synthesis is a classic method, it can be hampered by side reactions, especially with sterically hindered substrates. quora.com Modern methods focus on milder and more efficient conditions. A patent has described the etherification of cyclohexyl alcohol compounds using a composite phase transfer catalyst system comprising a quaternary ammonium (B1175870) salt and a crown ether, achieving high yields and purity. google.com Other mild procedures for protecting alcohols as tert-butyl ethers, for example using di-tert-butyl carbonate (Boc₂O) with a magnesium perchlorate (B79767) catalyst, could be adapted for this transformation. organic-chemistry.org

Table 1: Comparison of Selected Catalytic Systems for Ether Synthesis
Catalytic SystemSubstratesKey FeaturesPotential ApplicationReference
Quaternary Ammonium Salt + Crown EtherCyclohexyl alcohol + Halogenated hydrocarbonHigh yield (>95%) and purity (>99%) via phase transfer catalysis.Direct synthesis of alkyl cyclohexyl ethers. google.com
Mg(ClO₄)₂ + Boc₂OAlcoholsMild conditions, general applicability for creating t-butyl ethers.Final etherification step to form the tert-butoxymethyl group. organic-chemistry.org
Iridium Complex1,5-Diols + Methyl ketones(5+1) Annulation via hydrogen borrowing catalysis; high stereocontrol.Stereoselective synthesis of the hydroxymethylcyclohexane precursor. acs.org
Guanidine-Urea Bifunctional OrganocatalystAllylic alcohols/Quinones + OxidantAsymmetric epoxidation and cascade reactions.Enantioselective synthesis of functionalized cyclic ether precursors. rsc.orgnih.gov

Future challenges in this area involve developing catalytic systems that can tolerate a wide range of functional groups and provide access to any desired stereoisomer of (tert-butoxymethyl)cyclohexane with minimal purification steps.

Exploration of Unconventional Reactivity and Catalytic Transformations

While ethers are generally considered to be robust functional groups, their reactivity can be harnessed for synthetic transformations. masterorganicchemistry.com For (tert-butoxymethyl)cyclohexane, research can be directed toward two main areas: transformations involving the ether linkage and functionalization of the hydrocarbon skeleton.

The cleavage of the tert-butyl ether is a well-established reaction, often requiring strong acids like HBr or HI. masterorganicchemistry.comlibretexts.org However, emerging research focuses on milder, more selective catalytic methods. For example, the combination of a triarylamminium radical cation catalyst (like "magic blue") and a silane (B1218182) can cleave tert-butyl ethers under neutral conditions. organic-chemistry.orgacs.orgorganic-chemistry.org The selectivity of cleavage is also a key research topic; studies in ionic liquids have shown that different ether types can be cleaved with notable selectivity. nih.gov Understanding the mechanisms, which can proceed via Sₙ1 or Sₙ2 pathways depending on the structure, is crucial for controlling the outcome. masterorganicchemistry.comlibretexts.orgacs.org

More unconventional is the reactivity of the C-H bonds within the molecule. The tert-butyl group, typically seen as a sterically-hindering protecting group, can itself be a site for functionalization. Highly electrophilic manganese catalysts have been shown to perform non-directed hydroxylation of sterically congested primary C-H bonds, such as those in a tert-butyl group. torvergata.it Similarly, the C-H bonds of the cyclohexane ring are targets for catalytic functionalization. u-tokyo.ac.jpvirginia.edu This remains a significant challenge due to the high bond dissociation energy of sp³ C-H bonds. However, advances in catalysts based on metals like platinum or rhodium are enabling such transformations, which could allow for the late-stage modification of the (tert-butoxymethyl)cyclohexane scaffold. u-tokyo.ac.jpvirginia.edu The radical chemistry of tert-butoxide, which can undergo β-scission or act as a hydrogen atom transfer (HAT) agent, also presents a potential avenue for inducing novel reactivity. princeton.edu

Table 2: Selected Methods for tert-Butyl Ether Cleavage
Reagent/Catalyst SystemConditionsMechanism TypeKey FeaturesReference
HBr or HI (excess)Strong acid, often heatedSₙ1 / Sₙ2Classical method; can be harsh. masterorganicchemistry.comlibretexts.org
CeCl₃·7H₂O / NaIMild, catalyticLewis Acid-assistedSuitable for deprotection of sensitive substrates. organic-chemistry.org
Tris(4-bromophenyl)amminium Radical Cation + Et₃SiHMild, catalyticRadical-mediated C-O cleavageDeprotection under neutral conditions. organic-chemistry.orgacs.org
HBr in Ionic LiquidIonic Liquid solventSₙ1 / Sₙ2Enhanced reaction rates and potential for selectivity. nih.gov

Integration with Automated Synthesis and Machine Learning in Chemical Discovery

The fields of automated synthesis and machine learning (ML) are set to revolutionize how chemical research is conducted. chemrxiv.org For a molecule like (tert-butoxymethyl)cyclohexane, these technologies offer the potential to rapidly explore synthetic routes, optimize reaction conditions, and even predict novel reactivity.

Automated synthesis platforms, which combine robotic hardware with software control, can perform numerous experiments in parallel with high precision and reproducibility. researchgate.netresearchgate.net Such a platform could be tasked with optimizing the etherification of hydroxymethylcyclohexane by screening a wide array of catalysts, solvents, and temperature profiles—a task that would be prohibitively time-consuming for a human chemist. researchgate.net

This high-throughput experimentation generates vast amounts of data, which is ideal for training machine learning models. nih.gov An ML algorithm could analyze the results of a reaction screen to identify the key parameters that govern yield and selectivity, providing insights that are not immediately obvious. researchgate.net Going a step further, ML can be used for "inverse design," where a desired outcome (e.g., high yield of a specific stereoisomer) is defined, and the algorithm predicts the optimal starting materials and conditions to achieve it. researchgate.net

Recently, the integration of large language models (LLMs) has created end-to-end platforms that can perform tasks from literature searching and experiment design to hardware execution and data analysis, all guided by natural language prompts. nih.gov Such a system could be instructed to "develop an efficient, stereoselective synthesis of (1R,2S)-(tert-butoxymethyl)cyclohexane," and it would autonomously devise and execute an experimental plan. While the application of these tools to this specific molecule has not been reported, the methodologies are broadly applicable and represent a significant future direction. nih.govnih.gov

Advanced Materials Design Incorporating Cyclohexyl Ether Motifs

The structural features of (tert-butoxymethyl)cyclohexane—specifically the saturated, non-planar cyclohexane ring—are of significant interest in materials science, particularly for liquid crystals (LCs). wikipedia.org Liquid crystal displays rely on molecules that can adopt ordered phases, and the inclusion of cyclohexane rings in place of traditional aromatic rings (like biphenyls) has been shown to confer desirable properties. google.com

Materials containing cyclohexane groups often exhibit lower viscosity and high phase transition temperatures, which are beneficial for the performance of LC displays. google.comdtic.mil The cyclohexane structure can also improve the thermal, chemical, and optical stability of the final material. google.com The (tert-butoxymethyl)cyclohexane moiety could serve as a valuable building block (synthon) for novel liquid crystalline compounds. The flexible, non-aromatic nature of the cyclohexane ring combined with the bulky tert-butyl group could be used to fine-tune the packing and intermolecular interactions that govern the formation of liquid crystal phases. dtic.milgoogle.com

Table 3: Influence of Core Structure on Liquid Crystal Properties
Core Structural UnitTypical PropertiesAdvantagesReference
Biphenyl (Aromatic)Higher viscosity, established synthesisWell-understood, basis for many materials. google.com
Cyclohexylbenzene (Mixed)Intermediate viscosity, good stabilityBalances properties of aromatic and aliphatic systems. google.com
Bicyclohexyl (Aliphatic)Low viscosity, high stabilityImproves response speed and stability of LC displays. google.comdtic.mil

Beyond liquid crystals, the precise control of molecular shape offered by substituted cyclohexanes is a key principle in advanced polymer design. Engineering the microstructure of polymers by incorporating specific motifs can lead to materials with tailored properties for energy and environmental applications. The (tert-butoxymethyl)cyclohexane unit could be incorporated as a monomer or a pendant group to control polymer chain packing, solubility, and thermal properties.

Deepening Computational Understanding of Structure-Reactivity Relationships

Computational chemistry provides indispensable tools for understanding the link between a molecule's three-dimensional structure and its chemical behavior. acs.org For (tert-butoxymethyl)cyclohexane, computational studies can offer insights that are difficult to obtain through experiments alone, guiding future research in synthesis and reactivity.

A fundamental aspect to explore is the molecule's conformational landscape. The cyclohexane ring can exist in various conformations (chair, boat, twist-boat), and the bulky (tert-butoxymethyl) substituent will have a strong preference for the equatorial position to minimize steric strain. Quantum mechanical calculations, such as Density Functional Theory (DFT), can precisely quantify the energetic differences between conformers and predict the dominant structure, which in turn influences reactivity.

Computational models are also crucial for elucidating reaction mechanisms. For instance, the mechanism of acid-catalyzed ether cleavage can be modeled to determine whether an Sₙ1 pathway (via a stable tert-butyl cation) or an Sₙ2 pathway is favored. acs.org Similarly, for the challenging C-H functionalization reactions, DFT calculations can map out the potential energy surface, identify the transition state, and predict which C-H bond (e.g., primary on the tert-butyl group vs. secondary or tertiary on the cyclohexane ring) is most likely to react with a given catalyst. rsc.org Structure-Activity Relationship (SAR) methods can further quantify how substituents activate or deactivate neighboring sites, aiding in the prediction of reactivity. rsc.org This predictive power allows for the rational design of experiments, saving time and resources by focusing on the most promising reaction pathways.

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